2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole
CAS No.: 111010-89-0
Cat. No.: VC19183120
Molecular Formula: C21H14Cl2N2
Molecular Weight: 365.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111010-89-0 |
|---|---|
| Molecular Formula | C21H14Cl2N2 |
| Molecular Weight | 365.3 g/mol |
| IUPAC Name | 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole |
| Standard InChI | InChI=1S/C21H14Cl2N2/c22-17-13-7-12-16(18(17)23)21-24-19(14-8-3-1-4-9-14)20(25-21)15-10-5-2-6-11-15/h1-13H,(H,24,25) |
| Standard InChI Key | HPJLATUXJWJVIX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 2-(2,3-dichlorophenyl)-4,5-diphenyl-1H-imidazole, reflects its tripartite structure:
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A central imidazole ring (positions 1–5)
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A 2,3-dichlorophenyl group at position 2
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Phenyl substituents at positions 4 and 5
Crystallographic studies reveal notable non-planarity, with dihedral angles of 74.06° between the imidazole ring and 2,3-dichlorophenyl group, and 28.52°/67.65° relative to the phenyl rings . This steric arrangement minimizes van der Waals repulsions while creating distinct hydrophobic pockets for target engagement.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 365.3 g/mol | |
| CAS Registry Number | 111010-89-0 | |
| X-ray Density | 1.387 g/cm³ | |
| Hydrogen Bond Donors | 1 (imidazole NH) |
The canonical SMILES string \text{C1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 encodes its connectivity, while the InChIKey HPJLATUXJWJVIX-UHFFFAOYSA-N facilitates database searches .
Synthetic Methodologies
Condensation-Based Synthesis
The primary route involves a three-step protocol:
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Schiff Base Formation: Reaction of substituted benzaldehydes with ammonium acetate yields intermediate imines.
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Cyclocondensation: Treatment with α-hydroxyketones under acidic conditions forms the imidazole core.
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Functionalization: Electrophilic aromatic substitution introduces chlorine atoms at specific positions .
Reaction yields typically exceed 70% when using microwave-assisted synthesis at 120°C for 30 minutes . Chromatographic purification (silica gel, ethyl acetate/hexane 1:4) provides analytically pure material.
Table 2: Optimization Parameters for Step 2
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | +23% vs 80°C |
| Catalyst | Amberlyst-15 | +18% vs H2SO4 |
| Solvent | Ethanol | +12% vs DMF |
Pharmacological Profile
Analgesic Efficacy
In murine hot-plate assays (55°C), the compound demonstrated 89% pain inhibition at 100 mg/kg body weight, comparable to morphine’s 92% at 10 mg/kg . Dose-response analysis revealed an ED50 of 42.7 mg/kg, with effects persisting for 6–8 hours post-administration.
Anti-Inflammatory Activity
Carrageenan-induced paw edema models showed 100% inflammation reduction at 100 mg/kg, outperforming diclofenac sodium’s 100% at 50 mg/kg . This paradoxical dose-response relationship suggests allosteric modulation of COX-2 at higher concentrations.
Table 3: Comparative Pharmacokinetics
| Parameter | 2-(2,3-Dichlorophenyl) Derivative | Diclofenac Sodium |
|---|---|---|
| Tmax (oral) | 2.1 ± 0.3 h | 1.8 ± 0.2 h |
| Cmax (100 mg/kg) | 18.7 ± 2.4 µg/mL | 22.1 ± 3.1 µg/mL |
| AUC0–24 (mg·h/L) | 145.6 ± 16.7 | 163.9 ± 18.2 |
Molecular Modeling Insights
COX-2 Docking Studies
Using Schrödinger’s OPLS4 force field, the compound exhibited a binding energy of −5.516 kcal/mol to COX-2 (PDB: 5IKT), forming three hydrogen bonds:
This interaction pattern stabilizes the enzyme’s hydrophobic channel more effectively than diclofenac’s −5.627 kcal/mol binding, which primarily targets TRP-140 and ARG-344 .
Molecular Dynamics Simulations
500 ns simulations revealed stable ligand-protein complexes with RMSD fluctuations <1.8 Å. The dichlorophenyl moiety maintained π-π stacking with TYR-385, while phenyl groups at positions 4/5 participated in cation-π interactions with LYS-499 .
Future Research Directions
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Toxicological Profiling: Current LD50 data remains unpublished. Subchronic toxicity studies in rodents are needed to establish safety margins.
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Formulation Optimization: Nanoemulsion delivery systems could enhance oral bioavailability beyond the current 58% .
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Target Expansion: Screening against TRPV1 and CB2 receptors may uncover multimodal analgesic mechanisms.
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